molecular formula C6H10BrNO2 B022968 5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one CAS No. 107262-09-9

5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one

Cat. No.: B022968
CAS No.: 107262-09-9
M. Wt: 208.05 g/mol
InChI Key: PEBDQLCSOMCQSI-UHFFFAOYSA-N
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Description

5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one is a substituted 1,3-oxazinan-2-one derivative characterized by a bromine atom at position 5 and two methyl groups at position 6.

Properties

CAS No.

107262-09-9

Molecular Formula

C6H10BrNO2

Molecular Weight

208.05 g/mol

IUPAC Name

5-bromo-6,6-dimethyl-1,3-oxazinan-2-one

InChI

InChI=1S/C6H10BrNO2/c1-6(2)4(7)3-8-5(9)10-6/h4H,3H2,1-2H3,(H,8,9)

InChI Key

PEBDQLCSOMCQSI-UHFFFAOYSA-N

SMILES

CC1(C(CNC(=O)O1)Br)C

Canonical SMILES

CC1(C(CNC(=O)O1)Br)C

Synonyms

2H-1,3-Oxazin-2-one,5-bromotetrahydro-6,6-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bromine at C5 in the target compound likely increases molecular weight and polarizability compared to fluorine or methoxy substituents in analogues.
  • The 6,6-dimethyl groups may reduce solubility compared to hydroxymethyl-substituted derivatives but improve thermal stability .

Key Observations :

  • The target compound’s synthesis may require brominated intermediates, similar to the use of 5-bromo-2-hydroxybenzaldehyde in .
  • Yields for analogues range from 70–85%, suggesting that steric hindrance from dimethyl groups in the target compound might lower efficiency unless optimized .

Physicochemical Properties

Compound Name Melting Point/State IR/NMR Features
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one Not reported Expected C=O stretch ~1700 cm⁻¹; Br-related peaks in NMR.
4-(4-Fluorophenyl)-6-(hydroxymethyl)-1,3-oxazinan-2-one 102–105°C (solid) IR: OH stretch ~3200 cm⁻¹; ¹⁹F NMR signal .
4-(2-Phenethyl)-6-(hydroxymethyl)-1,3-oxazinan-2-one Oil (liquid) IR: Broad OH stretch; aliphatic CH₂/CH₃ in NMR .

Key Observations :

  • Bromine and dimethyl groups in the target compound may elevate melting points compared to liquid analogues (e.g., phenethyl derivative) due to enhanced crystal packing .
  • Hydroxymethyl-substituted derivatives exhibit distinct IR OH stretches (~3200 cm⁻¹), absent in the dimethyl-substituted target compound .

Research Findings and Implications

  • Bioactivity Potential: Bromine’s electronegativity could enhance interactions with biological targets (e.g., kinases or HIV proteases) compared to fluorine or methoxy groups, as seen in other 1,3-oxazinan-2-one derivatives .

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